Welcome to the BenchChem Online Store!
molecular formula C12H18N2 B1302338 N-(2-aminophenyl)-N-cyclohexylamine CAS No. 74628-31-2

N-(2-aminophenyl)-N-cyclohexylamine

Cat. No. B1302338
M. Wt: 190.28 g/mol
InChI Key: YQACKMXMLJSWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202858B2

Procedure details

Cyclohexyl-(2-nitro-phenyl)-amine from Example E26.1 (3.0 g, 13.6 mmol) was dissolved in methanol (100 ml) and tin (II) chloride (12.9 g, 68.1 mmol) was added. The mixture was stirred for 20 h at room temperature then heated at reflux for 18 h and concentrated in vacuo. The residue was placed in EtOAC (100 ml), cooled down to 0° C. and pH was adjusted to 14 with conc. NH3. The precipitate was filtered off and washed with EtOAc. The filtrate was washed with 2M NH3, water then brine, dried and concentrated in vacuo to yield the title compound (2.25 g, 86%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Sn](Cl)Cl>CO>[CH:1]1([NH:7][C:8]2[C:9]([NH2:14])=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)NC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
12.9 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to 0° C.
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with EtOAc
WASH
Type
WASH
Details
The filtrate was washed with 2M NH3, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(CCCCC1)NC=1C(=CC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.